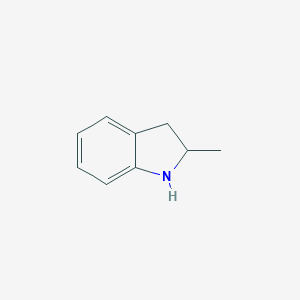

2-Methylindoline

描述

Significance of Indoline (B122111) Scaffolds in Chemical and Biological Research

Indoline derivatives are integral to numerous areas of scientific inquiry. In medicinal chemistry, the indoline core is a common feature in many biologically active compounds and approved drugs. researchgate.netmdpi.commdpi.comresearchgate.net This is attributed to the scaffold's ability to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions. researchgate.net The structural versatility of the indoline ring allows for the introduction of diverse substituents, which can significantly modulate the biological activity of the resulting molecules. mdpi.com This has led to the development of indoline-based compounds with a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.netijpsr.comeurekaselect.comnih.gov

The significance of the indoline scaffold extends beyond medicinal applications. These heterocycles are also valuable in materials science, where they are used in the synthesis of dyes and pigments. chim.itchemimpex.com Furthermore, their unique electronic properties make them subjects of interest in the field of organic electronics and photochemistry. chim.itchemimpex.com

Historical Context of 2-Methylindoline Research and its Derivatives

The exploration of this compound and its derivatives has a rich history rooted in the development of synthetic methodologies for indole (B1671886) and indoline compounds. Early methods for synthesizing 2-methylindole (B41428), the precursor to this compound, involved the cyclization of acetone (B3395972) phenylhydrazone with zinc chloride, a reaction reported in the late 19th century. orgsyn.orgprepchem.com Another classical approach involves the cyclization of acetyl-o-toluidine. orgsyn.org

Over the years, synthetic routes to this compound and its derivatives have evolved significantly. For instance, a method for the preparation of this compound involves the hydrogenation and intramolecular cyclization of β-methyl nitrostyrene (B7858105) using a Raney nickel catalyst. google.com Research has also focused on the synthesis of specific derivatives, such as 1-amino-2-methylindoline, a precursor for antihypertensive drugs. researchgate.netresearchgate.netresearchgate.net The oxidation of 1-amino-2-methylindoline has been shown to yield new heterocyclic derivatives with interesting properties. researchgate.netresearchgate.net The development of asymmetric synthesis methods has also been a key area of research, enabling the preparation of chiral 2-substituted indoline derivatives with high enantioselectivity. rhhz.net

Scope of Current Academic Inquiry into this compound

Contemporary research on this compound is broad and multifaceted, reflecting its continued importance in various scientific disciplines. A significant area of focus remains in medicinal chemistry, where scientists are exploring the therapeutic potential of novel this compound derivatives. For example, recent studies have investigated the anti-inflammatory and anti-nephritic properties of certain methylindoline derivatives. researchgate.net

The development of more efficient and sustainable synthetic methods for this compound and its derivatives is another active area of investigation. researchgate.netdatainsightsmarket.com This includes the use of novel catalysts and the exploration of new reaction pathways to improve yields and reduce environmental impact. rsc.orgfigshare.com For instance, a ruthenium-catalyzed synthesis of 2-methylindole has been reported. figshare.com

Furthermore, the unique chemical properties of this compound continue to be exploited in various applications. It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its derivatives are also being studied for their potential in materials science and as components of organic photoactuators. chim.itchemimpex.com The market for this compound is projected to grow, driven by increasing demand from the pharmaceutical and agricultural sectors. datainsightsmarket.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884339 | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-06-6 | |

| Record name | 2-Methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GAL2SM4VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methylindoline

Stereoselective and Enantioselective Synthesis of Chiral 2-Methylindoline Derivatives

The development of methods to synthesize chiral 2-methylindolines is highly sought after, as these structures are key components of various biologically active compounds. thieme-connect.comnih.gov

Copper-Catalyzed Enantioselective Intramolecular Alkene Hydroamination

A notable method for synthesizing chiral 2-methylindolines is through the copper-catalyzed enantioselective intramolecular hydroamination of alkenes. nih.govacs.org This approach has been successfully applied to the cyclization of N-sulfonyl-2-allylanilines, yielding chiral N-sulfonyl-2-methylindolines with high enantioselectivity. nih.govacs.org Specifically, this method has achieved up to 90% enantiomeric excess (ee), which was the highest reported for the hydroamination of 2-allylaniline-derived substrates at the time. acs.orgthieme-connect.com

The reaction is typically performed using a copper(II) triflate catalyst in conjunction with a chiral bis(oxazoline) ligand, such as (R,R)-Ph-box. acs.orgthieme-connect.com The process involves an enantioselective aminocupration of the alkene, which forms an alkyl-copper intermediate. This is followed by homolysis to create a carbon radical and a Cu(I) species. The carbon radical then abstracts a hydrogen atom from a source like 1,4-cyclohexadiene (B1204751). acs.org The copper catalyst is reoxidized in situ, allowing the catalytic cycle to continue. acs.org

Optimal conditions for this reaction have been identified as using 15 mol % of the copper catalyst and ligand, with 2,6-di-tert-butyl-4-methylpyridine (B104953) as a base and 1,4-cyclohexadiene as the hydrogen atom source, at a temperature of 100 °C. acs.orgnih.gov These conditions have been shown to produce this compound derivatives in good yields and high enantiomeric excess. acs.org

Table 1: Copper-Catalyzed Enantioselective Hydroamination of N-Sulfonyl-2-allylanilines

| Entry | Substrate (1) | Product (2) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | N-(p-toluenesulfonyl)-2-allylaniline | 2-methyl-1-(p-toluenesulfonyl)indoline | 70 | 90 |

| 2 | N-(mesitylenesulfonyl)-2-allylaniline | 2-methyl-1-(mesitylenesulfonyl)indoline | 73 | 77 |

| 3 | N-(4-bromophenylsulfonyl)-2-allylaniline | 1-(4-bromophenylsulfonyl)-2-methylindoline | 65 | 85 |

| 4 | N-(4-methoxyphenylsulfonyl)-2-allylaniline | 1-(4-methoxyphenylsulfonyl)-2-methylindoline | 58 | 88 |

Mechanistic studies suggest that the copper-catalyzed hydroamination proceeds through a catalytic cycle initiated by the enantioselective aminocupration of the alkene. acs.org This step forms a chiral alkyl-copper intermediate. Subsequent homolysis of the carbon-copper bond generates a carbon radical and a copper(I) species. The carbon radical then abstracts a hydrogen atom from a hydrogen donor, such as 1,4-cyclohexadiene, to form the final this compound product. acs.org The copper(I) species is reoxidized to copper(II) to complete the catalytic cycle. acs.org It has been noted that in some cases, a competing intramolecular carboamination can occur. acs.orgnih.gov

The choice of chiral ligand is crucial for achieving high enantioselectivity in the copper-catalyzed cyclization. thieme-connect.comnih.gov The (R,R)-Ph-Box ligand has proven to be effective in this transformation. acs.orgthieme-connect.com The development of chiral ligands, including those based on N-heterocyclic carbenes (NHCs) and pyridine (B92270), is an active area of research aiming to improve the stability and reactivity of the catalyst. numberanalytics.com For asymmetric cyclization reactions, chiral ligands are essential to control the stereoselectivity of the process. numberanalytics.comoup.com The design of bifunctional catalysts, which incorporate both a metal center and a chiral organic moiety, has also shown promise in asymmetric synthesis. oup.com

Mechanistic Investigations of Chiral Copper-Catalyzed Hydroamination

Palladium-Catalyzed Asymmetric C(sp³)–H Activation/Cyclization Routes to 2-Methylindolines

Palladium-catalyzed C–H activation has become a powerful tool for the synthesis of complex organic molecules. snnu.edu.cnsnnu.edu.cn While the direct asymmetric C(sp³)–H activation to form 2-methylindolines is a developing area, related palladium-catalyzed cyclizations are well-established. researchgate.net These reactions often rely on a directing group to facilitate the C–H activation step. snnu.edu.cn The development of chiral ligands that are resistant to oxidation is a key challenge in Pd(II)-catalyzed asymmetric C–H activation. snnu.edu.cn

Ruthenium-Catalyzed Divergent Synthesis Approaches

Ruthenium catalysts offer a versatile platform for the synthesis of both 2-methylindoles and 2-methylindolines through a divergent C–H allylation/cyclization cascade. mdpi.comfigshare.comacs.orgnih.gov The outcome of the reaction can be controlled by the steric properties of the aniline (B41778) substrate. figshare.comacs.orgnih.gov For anilines without ortho-substituents, a C–H allylation followed by an oxidative cyclization cascade leads to 2-methylindoles. In contrast, for ortho-substituted anilines, the steric hindrance suppresses β-hydride elimination, favoring a protodemetalation pathway that yields 2-methylindolines. figshare.comacs.orgnih.gov This method proceeds under mild, redox-neutral conditions without the need for stoichiometric metal oxidants. figshare.comacs.org

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives can be achieved through various methods, including the functionalization of pre-existing indole (B1671886) scaffolds or through cyclization reactions of appropriately substituted precursors. nih.govbeilstein-journals.org Carbonylative approaches, for instance, have been employed for the synthesis and functionalization of indole derivatives, representing a versatile method for introducing a C1 building block. beilstein-journals.orgbeilstein-journals.org Palladium-catalyzed processes are also widely used for the direct functionalization of indoles via C–H activation. nih.govbeilstein-journals.org Additionally, multicomponent reactions offer an efficient strategy for synthesizing structurally diverse and biologically active compounds, including functionalized indolines. mdpi.com

Oxidation Reactions and Derivative Formation

The oxidation of this compound serves as a fundamental transformation for accessing a variety of valuable derivatives, most notably 2-methylindole (B41428). One common method involves Swern oxidation, which effectively converts this compound to 2-methylindole. rsc.org Another approach utilizes active manganese dioxide to oxidize 2-methylindole derivatives, such as 5-methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde, to the corresponding indole-2,3-dialdehyde. tandfonline.com

The presence of an N-H proton is often crucial for the aerial oxidation of indolines. rsc.org For instance, N-methylindoline fails to undergo oxidation under conditions where other indolines are readily converted to their indole counterparts. rsc.org In some cases, oxidation can lead to the formation of unexpected products. The reaction of 1-amino-2-methylindoline with monochloramine can yield both 1-amino-2-methylindole and azo(2-methyl)indoline, depending on the reaction conditions. researchgate.net

The selective oxidation of the 2-methyl group in 3-substituted 2-methylindoles can be achieved through autoxidation in carboxylic acids like propionic acid and acetic acid at reflux temperatures, leading to the formation of 3-alkyl-2-formylindoles. oup.com Similarly, treatment with silver acetate (B1210297) can also effect this transformation. oup.com A more recent, greener approach employs N-chlorosuccinimide (NCS) to mediate the direct C(sp3)–H oxygenation of 2-methylindoles to 2-formyl indoles, using water as the oxygen source. acs.org

A titanium-catalyzed asymmetric oxygenation using hydrogen peroxide has been developed for the kinetic resolution of racemic indolines, producing enantiopure hydroxylamines. nih.gov This method is notable for its use of an environmentally benign oxidant. nih.gov

Multi-Step Organic Synthesis Pathways for Substituted 2-Methylindolines

The synthesis of substituted 2-methylindolines often requires multi-step sequences to introduce desired functionalities at various positions of the indoline (B122111) core. A common strategy involves the preparation of an appropriately substituted aniline precursor, followed by cyclization to form the indoline ring.

One such pathway begins with the nitrosation of a 2-substituted indoline to form an N-nitroso derivative. This is followed by reduction of the nitroso group to yield an N-amino indoline, which can then be reacted with other reagents to introduce further substituents. googleapis.comgoogle.com For example, 1-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline can be synthesized from 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine via cyclization with phosphoric acid. googleapis.com

Another versatile approach involves the palladium-mediated synthesis of oxygenated 2-methylindolines from 2-allylnitrobenzene and hydrazine. researchgate.net This one-pot reaction combines the reduction of the nitro group and subsequent intramolecular hydroamination. researchgate.net

The synthesis of more complex derivatives, such as 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline, typically involves the preparation of the sulfonamide and the indoline separately, followed by a coupling reaction. evitachem.com

The table below summarizes a selection of multi-step synthetic pathways for substituted 2-methylindolines.

| Starting Material(s) | Key Steps | Product | Reference(s) |

| 2-substituted indoline | Nitrosation, Reduction, Acylation | N-acyl-2-substituted indoline | googleapis.comgoogle.com |

| 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine | Cyclization with phosphoric acid | 1-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline | googleapis.com |

| 2-allylnitrobenzene, hydrazine | Palladium-mediated reduction and intramolecular hydroamination | Oxygenated 2-methylindolines | researchgate.net |

| Substituted sulfonamide, this compound | Coupling reaction | 1-Sulfonyl-2-methylindoline derivatives | evitachem.com |

Cyclizative Condensations and Related Indoline Annulation Reactions

Cyclizative condensations and annulation reactions represent powerful strategies for the construction of the indoline scaffold. These reactions often involve the formation of one or more rings in a single step, providing efficient access to complex molecular architectures.

One notable example is the condensation of 2-methylindole with methyl ketones, which can lead to the formation of complex polycyclic structures. acs.orgacs.org The reaction of 2-methylindole with acetone (B3395972) and methyl ethyl ketone has been studied in detail, yielding various cyclized products. acs.org

Annulation reactions, particularly those catalyzed by transition metals, have emerged as a versatile tool for indoline synthesis. A silver(I)-mediated dearomative (4+2) annulation of substituted indoles with N-radicals provides a route to heterocycle-fused indoline skeletons. acs.org Nickel/photoredox dual catalysis enables the annulation of 2-iodoaniline (B362364) derivatives with terminal alkenes to form 3-substituted indolines with high regioselectivity. nih.gov

Electrochemical methods also offer a green and efficient alternative for indoline synthesis. An electrochemical intermolecular [3+2] annulation of anilines and alkenes has been developed to produce functionalized indolines, including those with quaternary centers at the 2-position, without the need for external oxidants. rsc.org

Visible-light-induced dearomative annulation of indoles has also gained traction for the stereoselective formation of fused and spiro indolines. nih.gov These reactions proceed under mild conditions and offer rapid access to complex indoline architectures. nih.gov

The following table highlights some key cyclizative condensation and annulation reactions for the synthesis of indolines.

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| 2-Methylindole, Methyl Ketones | Acid or base catalysis | Polycyclic indolines | acs.orgacs.org |

| Substituted indoles, N-radicals | Silver(I) | Heterocycle-fused indolines | acs.org |

| 2-Iodoaniline derivatives, Terminal alkenes | Nickel/Photoredox dual catalysis | 3-Substituted indolines | nih.gov |

| Anilines, Alkenes | Electrochemical oxidation | Functionalized indolines | rsc.org |

| Indoles | Visible light, Photosensitizer | Fused and spiro indolines | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives, aiming to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. researchgate.netnih.gov This technology has been successfully applied to the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives through a palladium-catalyzed intramolecular oxidative coupling of enamines. mdpi.comresearchgate.net The use of microwave irradiation can significantly improve the efficiency of classical indole syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For instance, the synthesis of bis(2-methylindolyl)methane derivatives can be achieved in good to excellent yields using a catalytic amount of CeCl3·7H2O under microwave irradiation. researchgate.net

Catalyst-Free and Environmentally Benign Synthetic Routes

The development of catalyst-free and environmentally benign synthetic routes is a key goal of green chemistry. One approach involves the use of flow chemistry, which can improve the synthesis of indoline derivatives by enabling better control over reaction parameters and reducing the use of hazardous reagents. For example, the heterogeneous catalytic hydrogenation of ethyl 4-(2-nitrophenyl)-3-oxobutanoate to ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate can be achieved in a one-step flow process, avoiding the use of common reducing agents.

Electrochemical methods also offer an eco-friendly alternative for the synthesis of indolines. The electrochemical diastereoselective oxytrifluoromethylation of indoles allows for the synthesis of CF3-containing spirocyclic indolines without the need for external chemical oxidants. rsc.org

Furthermore, the use of environmentally benign solvents and recyclable catalysts is gaining prominence. For instance, the synthesis of isoindolinones can be achieved in green solvents using a fluorous phosphine (B1218219) organocatalyst, which can be recycled along with the solvent. rsc.org

Industrial and Large-Scale Synthesis Considerations for this compound Precursors

The industrial and large-scale synthesis of this compound precursors requires processes that are not only efficient and high-yielding but also cost-effective and safe. The Fischer indole synthesis, which involves the reaction of phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains a key method for the large-scale production of indole and its derivatives. creative-proteomics.com Another important industrial method is the Leimgruber-Batcho indole synthesis. creative-proteomics.com

For the synthesis of this compound itself, a patented method describes the use of β-methyl nitrostyrene (B7858105) as a raw material, which undergoes hydrogenation and intramolecular cyclization using a Raney nickel catalyst in the presence of cuprous halide and an alkali. google.com This method is suitable for industrial production due to its use of readily available raw materials, good reaction selectivity, and high purity of the final product. google.com

Another patented process for preparing this compound involves the catalytic hydrogenation of 2-methylindole in an acidic ionic liquid. google.com This method offers mild reaction conditions, high selectivity, and high yield, making it amenable to scale-up. google.com

The synthesis of precursors for more complex indoline-containing drugs, such as Silodosin, often involves multi-step processes that require careful optimization for large-scale manufacturing. google.com Challenges in large-scale synthesis include the handling of pyrophoric reagents and the need for efficient purification methods. google.com

The table below outlines some industrial-scale synthesis considerations for this compound and its precursors.

| Precursor/Target Compound | Synthetic Method | Key Features for Industrial Scale | Reference(s) |

| Indole derivatives | Fischer Indole Synthesis | Widely used, versatile | creative-proteomics.com |

| Indole derivatives | Leimgruber-Batcho Indole Synthesis | Efficient, scalable | creative-proteomics.com |

| This compound | Hydrogenation of β-methyl nitrostyrene | Readily available materials, high purity | google.com |

| This compound | Catalytic hydrogenation of 2-methylindole in ionic liquid | Mild conditions, high yield, scalable | google.com |

Reactivity, Reaction Mechanisms, and Mechanistic Studies of 2 Methylindoline

Reaction Pathways and Intermediate Species Formation

The chemical transformations of 2-methylindoline often proceed through highly reactive intermediates, which dictate the final product distribution. The study of these transient species provides valuable insights into the reaction mechanisms.

The formation of aminonitrenes from indoline (B122111) derivatives, including this compound, can be achieved through the oxidation of the corresponding N-amino compounds. While specific studies on this compound-derived aminonitrenes are not extensively documented in readily available literature, the general reactivity of related indolic aminonitrenes has been explored. These species are highly electrophilic and can undergo a variety of transformations. For instance, the oxidation of N-aminoindoles can lead to the formation of nitrenes that subsequently rearrange.

One plausible pathway involves the lead tetraacetate oxidation of N-amino-2-methylindoline. This would generate a transient aminonitrene intermediate. This intermediate could then undergo several competing reactions, including intramolecular C-H insertion, rearrangement, or intermolecular reactions. The presence of the methyl group at the 2-position would influence the regioselectivity of these reactions.

Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms. In the context of indoline chemistry, diaziridine intermediates can be formed from the corresponding oxaziridines, which are generated from the oxidation of the indoline nitrogen. While direct evidence for diaziridine intermediates in the reactions of this compound is scarce, the rearrangement of such intermediates is a known process in heterocyclic chemistry.

For related systems, it has been shown that photolysis of certain heterocyclic compounds can lead to the formation of diaziridines, which then undergo rearrangement to yield stable products. In the case of a hypothetical this compound-derived diaziridine, a plausible rearrangement could involve cleavage of the N-N bond followed by ring expansion or contraction, depending on the substituents and reaction conditions.

Methylated indoles, including 2-methylindole (B41428) which is the oxidized form of this compound, are known to undergo dimerization and trimerization reactions, particularly under acidic conditions. The mechanism of these reactions typically involves the protonation of the indole (B1671886) ring, which enhances its electrophilicity.

For 2-methylindole, acid-catalyzed self-condensation proceeds through the formation of a protonated intermediate. This electrophilic species can then attack a neutral molecule of 2-methylindole, leading to the formation of a dimeric product. Further reaction with another molecule of 2-methylindole can yield a trimer. The exact structure of the resulting oligomers depends on the reaction conditions, such as the nature of the acid catalyst and the solvent used.

| Reactant | Reaction Type | Key Intermediate | Product(s) |

| 2-Methylindole | Acid-catalyzed self-condensation | Protonated 2-methylindole | Dimer, Trimer |

Diaziridine Intermediate Rearrangements

Nucleophilic and Electrophilic Substitution Reactions on the this compound Ring System

The this compound ring system is susceptible to both nucleophilic and electrophilic substitution reactions, although the reactivity is different from that of its aromatic counterpart, 2-methylindole. The saturated heterocyclic ring in this compound means that electrophilic aromatic substitution does not occur directly on this ring. However, the benzene (B151609) ring fused to the indoline core can undergo electrophilic substitution.

Nitration of N-acetyl-2-methylindoline, for example, has been shown to yield the 5-nitro derivative as the major product. This indicates that the amino group, even in its acetylated form, directs incoming electrophiles to the para position of the benzene ring.

Nucleophilic substitution reactions on the this compound scaffold are less common unless an appropriate leaving group is present. However, the nitrogen atom of the indoline ring is nucleophilic and can readily react with electrophiles. For instance, it can be alkylated, acylated, or arylated to introduce a wide range of substituents.

Oxidative Transformations and Metabolite Formation Pathways

The oxidative metabolism of this compound is a critical area of study, particularly in the context of its biological activity and potential toxicity. The biotransformation of this compound is often mediated by cytochrome P450 enzymes.

While specific studies detailing the cytochrome P450-mediated epoxidation of the this compound aromatic ring are not extensively reported, the metabolism of the structurally related compound indoline has been investigated. The metabolism of indoline by rat liver microsomes has been shown to produce several oxidized metabolites, including 5-hydroxyindoline and 7-hydroxyindoline. This suggests that aromatic hydroxylation is a significant metabolic pathway.

By analogy, it is plausible that this compound undergoes similar P450-mediated hydroxylation on the benzene ring. Furthermore, oxidation at the benzylic position (the carbon atom of the methyl group) could also occur.

| Enzyme System | Substrate | Proposed Reaction | Potential Metabolite(s) |

| Cytochrome P450 | This compound | Aromatic Hydroxylation | 5-Hydroxy-2-methylindoline, 7-Hydroxy-2-methylindoline |

| Cytochrome P450 | This compound | N-Oxidation | This compound-N-oxide |

Role of Aldehyde Oxidase in Metabolic Pathways

Aldehyde oxidase (AO) is a cytosolic enzyme belonging to the family of molybdo-flavoenzymes, which also includes xanthine (B1682287) oxidase. al-edu.comwikipedia.org These enzymes play a significant role in the phase I metabolism of a wide array of xenobiotics, particularly aldehydes and nitrogen-containing heterocycles. wikipedia.orgwuxiapptec.comresearchgate.net The catalytic function of AO involves the oxidation of substrates, where the oxygen atom incorporated into the product is derived from water, not molecular oxygen. al-edu.comwikipedia.org AO is known for its broad substrate specificity, and its activity is prominent in the liver. wikipedia.org

The general reaction catalyzed by aldehyde oxidase involves a nucleophilic attack on an electron-deficient carbon atom of the substrate. al-edu.comwikipedia.org For nitrogen-containing heterocycles, this often means hydroxylation at a carbon atom adjacent to the nitrogen. wikipedia.org The reaction mechanism is complex, involving the molybdenum cofactor (MoCo) at the active site. al-edu.com

While AO is a key enzyme in the metabolism of many heterocyclic compounds, specific research detailing the metabolic transformation of this compound by aldehyde oxidase is not extensively documented in the available scientific literature. However, studies on related indole compounds provide insights into potential metabolic pathways. For instance, research on 3-methylindole (B30407), a structural isomer of 2-methylindole, has shown that it can be a substrate for AO. In the metabolism of 3-methylindole, an imine intermediate, 3-hydroxy-3-methylindolenine, can be oxidized by aldehyde oxidase to form 3-hydroxy-3-methyloxindole. nih.gov This suggests that if this compound were to undergo metabolism by AO, it would likely involve oxidation of the indoline ring.

The substrate specificity of aldehyde oxidase is a critical factor in determining whether a compound will be metabolized by this enzyme. The electronic properties and steric accessibility of the potential site of oxidation on the substrate molecule are key determinants. wikipedia.org Aromatic azaheterocycles are a major class of AOX substrates. researchgate.net

Given the absence of direct studies on this compound, the following table presents data on the metabolic activity of aldehyde oxidase with a related compound, 3-methylindole, to illustrate the enzyme's potential role.

Table 1: Aldehyde Oxidase Activity with 3-Methylindole Metabolites

| Tissue Source | Enzyme | Substrate | Product | Study Focus |

| Goat, Rat, Mouse, Rabbit Hepatic and Pulmonary Tissues | Aldehyde Oxidase | 3-Hydroxy-3-methylindolenine (an imine intermediate of 3-methylindole) | 3-Hydroxy-3-methyloxindole | Investigation of detoxification pathways of 3-methylindole. nih.gov |

It is important to emphasize that this information pertains to 3-methylindole and serves only as a potential model for the metabolic behavior of this compound, pending direct experimental investigation.

Kinetic Isotope Effect (KIE) Studies in this compound Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step of a reaction. einsteinmed.edu This is achieved by comparing the reaction rates of a substrate containing a light isotope (e.g., hydrogen, ¹H) with an identical substrate containing a heavy isotope (e.g., deuterium, ²H or D) at a specific position. einsteinmed.edu A significant KIE (typically kH/kD > 1) indicates that the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. einsteinmed.edu

Specific KIE studies on the reactions of this compound, particularly those involving aldehyde oxidase, are not found in the reviewed scientific literature. However, research on the enzymatic reactions of the closely related compound, 2-methylindole, provides relevant data on KIE.

A study on the reaction of 2-methylindole with the aminoacrylate intermediate of tryptophan synthase from Salmonella typhimurium investigated the presence of a KIE. nih.gov The findings from this study are summarized in the table below.

Table 2: Kinetic Isotope Effect in the Reaction of 2-Methylindole with Tryptophan Synthase

| Substrate | Enzyme System | KIE Observed | Conclusion |

| 2-Methylindole | Tryptophan Synthase | No | The reaction does not show a kinetic isotope effect, suggesting that the C-H bond cleavage at the 3-position is not the rate-limiting step in this specific enzymatic reaction. nih.gov |

| 3-[²H]indole | Tryptophan Synthase | Yes (1.4-2.0) | In contrast to 2-methylindole, the reaction with deuterated indole shows a primary KIE, indicating that deprotonation is the rate-limiting step in the formation of the quinonoid intermediate. nih.gov |

The absence of a KIE in the reaction of 2-methylindole with tryptophan synthase suggests that for this particular enzyme, the initial binding or another conformational step is rate-limiting, rather than the chemical bond-breaking step at the indole ring. nih.gov While this study does not involve aldehyde oxidase, it is a key piece of mechanistic information regarding the reactivity of the 2-methylindole scaffold in an enzymatic context.

The interpretation of KIE data is fundamental to understanding the transition state of a reaction. einsteinmed.edu The magnitude of the KIE can provide insights into the geometry of the transition state. einsteinmed.edu For a reaction catalyzed by aldehyde oxidase, a significant KIE upon deuteration of a specific C-H bond in this compound would imply that the cleavage of this bond is a critical, rate-limiting event in the metabolic process. The lack of such studies for this compound highlights a gap in the understanding of its metabolic activation and reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-methylindoline, providing precise information about the hydrogen and carbon framework.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while the protons on the pyrrolidine (B122466) ring and the methyl group are found further upfield. The chemical shifts are influenced by the electronic environment of each proton. For instance, the electronegativity of the nitrogen atom deshields adjacent protons.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring are observed in the range of approximately 110-150 ppm, while the aliphatic carbons of the five-membered ring and the methyl group resonate at higher field strengths.

Conformational analysis of the puckered five-membered ring can be investigated using NMR techniques. The coupling constants between vicinal protons, obtained from the ¹H NMR spectrum, can provide information about the dihedral angles and, consequently, the preferred conformation of the ring. Variable temperature NMR studies can also reveal the dynamics of conformational exchange. rsc.orgdigitellinc.comauremn.org.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C (quaternary) | - | 140 - 155 |

| N-H | 3.0 - 4.5 (broad) | - |

| CH (at position 2) | 3.5 - 4.5 | 50 - 60 |

| CH₂ (at position 3) | 2.5 - 3.5 | 30 - 40 |

| CH₃ (at position 2) | 1.0 - 1.5 | 15 - 25 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. slideshare.netrutgers.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the proton network in substituted this compound derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, especially in complex derivatives with multiple substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment provides information about protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of this compound derivatives.

The application of these advanced 2D NMR techniques has been demonstrated in the structural elucidation of various complex indoline (B122111) derivatives, including those resulting from reactions with other molecules. core.ac.uk

¹H and ¹³C NMR Chemical Shift Assignments and Conformational Analysis

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and gaining insights into the molecular structure of this compound. nist.govnih.gov

The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. nist.gov Key vibrational frequencies include the N-H stretching vibration, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and various bending vibrations. The position and intensity of these bands provide a unique "fingerprint" for the molecule.

Raman spectroscopy provides complementary information to FTIR. While strong in FTIR, the N-H stretching vibration often gives a weaker signal in the Raman spectrum. Conversely, the C=C stretching vibrations of the aromatic ring typically produce strong Raman bands.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1580 - 1620, 1450 - 1500 | Strong |

| CH₂ Scissoring | 1430 - 1470 | Medium |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

For a deeper understanding of the vibrational spectra, a normal coordinate analysis (NCA) can be performed. researchgate.netcapes.gov.br This theoretical calculation helps to assign the observed vibrational bands to specific molecular motions. The analysis assumes a certain molecular symmetry, often Cs point group symmetry for this compound, treating the methyl group as a single point mass. The 42 fundamental modes of vibration are then classified into in-plane (a') and out-of-plane (a") species. By applying Wilson's FG matrix method, potential energy constants can be calculated, and the potential energy distribution (PED) helps to validate the assignment of the vibrational modes. researchgate.net

UV-Visible Spectroscopy in Reaction Monitoring and Complexation Studies

UV-Visible spectroscopy of this compound in a solvent like methanol (B129727) reveals absorption bands in the ultraviolet region, which are characteristic of the indole (B1671886) moiety. researchgate.net These absorptions are due to π → π* electronic transitions within the aromatic system. The presence of substituents on the this compound ring can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift).

This technique is particularly useful for monitoring reactions involving the this compound chromophore. Changes in the UV-Vis spectrum, such as the appearance of new absorption bands or shifts in existing ones, can indicate the formation of products or intermediates.

Furthermore, UV-Vis spectroscopy is employed in complexation studies. researchgate.netresearchgate.net When this compound or its derivatives form complexes with metal ions, the electronic environment of the chromophore is altered, leading to changes in the UV-Vis spectrum. researchgate.netresearchgate.net By monitoring these changes, the formation and stoichiometry of the complexes can be investigated.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation pattern. nist.govnist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound typically shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (133.19 g/mol ). nist.govnist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for simple indoles involve the loss of small, stable molecules. acs.org For this compound, a significant fragment ion can be observed at m/z 106, which is proposed to be an anchimerically stabilized amine tropylium (B1234903) cation formed through a rearrangement and loss of ethylene. researchgate.net The study of these fragmentation patterns is essential for the structural identification of unknown indoline derivatives. libretexts.orgnih.gov

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Possible Neutral Loss |

| 133 | [C₉H₁₁N]⁺ (Molecular Ion) | - |

| 132 | [M-H]⁺ | H• |

| 118 | [M-CH₃]⁺ | CH₃• |

| 106 | [C₇H₈N]⁺ | C₂H₃• |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₄N• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₃H₆N• |

Note: The relative intensities of these fragments can vary based on the ionization method and energy.

Computational Chemistry and Theoretical Modeling of 2 Methylindoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of 2-methylindoline at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.comwikipedia.org It has been widely applied to study the electronic and structural properties of molecules. mdpi.comnih.gov DFT calculations are based on using the electron density to determine the properties of a system, which is computationally more feasible than using the many-electron wave function. scispace.com

In the context of indole (B1671886) derivatives, DFT has been employed to analyze electronic characteristics, molecular geometries, and electrostatic potentials. researchgate.net The B3LYP hybrid functional is a commonly used method in DFT calculations for organic molecules. nih.govnih.gov For instance, studies on related indole compounds have utilized the B3LYP/6-311++G(d,p) level of theory to calculate reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω). mdpi.comnih.gov These descriptors help in predicting the reactive sites of a molecule. scirp.orgfrontiersin.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity, with the energy gap between them indicating the molecule's stability. scirp.org

For 2-methylindole (B41428), a closely related compound, DFT calculations have been used to compute thermodynamic properties like the enthalpy of formation, showing excellent agreement with experimental values. nih.govnih.gov These computational approaches can also elucidate optoelectronic properties and charge transport characteristics of designed molecules. researchgate.net The accuracy of these predictions is often validated by comparing them with experimental data. chemrxiv.org

Table 1: Key Reactivity Descriptors Calculated by DFT

| Descriptor | Symbol | Significance |

| Chemical Potential | µ | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

This table presents conceptual DFT descriptors and their significance in predicting chemical reactivity.

A fundamental step in theoretical chemistry involves finding the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. umd.edugitlab.io For this compound and its analogs, this is typically performed using DFT methods, such as B3LYP, often paired with a basis set like def2-TZVPPD or 6-31G**. nih.govresearchgate.net This process calculates the energy at different atomic arrangements to locate the minimum energy conformation. gitlab.io

Following geometry optimization, vibrational frequency analysis is conducted. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. gitlab.iosemanticscholar.org Normal coordinate analysis, based on methods like Wilson's FG matrix, is often employed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, a normal coordinate analysis has been performed assuming Cs point group symmetry, where the methyl group is treated as a point mass. This analysis allows for the calculation of potential energy constants and the potential energy distribution, which validates the assignment of vibrational bands. researchgate.net The computed vibrational spectra can then be compared with experimental data to assess the accuracy of the computational method. researchgate.net

Theoretical methods are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations are commonly used to simulate IR spectra from the calculated vibrational frequencies and their corresponding intensities. researchgate.netsemanticscholar.org Studies on 2-nitroanisole (B33030) and other organic molecules have demonstrated a good correlation between the computed and experimental IR and Raman spectra after applying scaling factors to the calculated frequencies to correct for systematic errors. semanticscholar.org

While direct studies on the theoretical NMR prediction for this compound are not extensively detailed in the provided context, the general methodology is well-established. Quantum chemical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These calculations are typically performed on the optimized molecular geometry. The accuracy of predicted NMR parameters is highly dependent on the level of theory and basis set used. For complex organic molecules, comparing calculated and experimental NMR data is a standard procedure for confirming their structure. isfcppharmaspire.com

Table 2: Predicted vs. Experimental Data Correlation

| Spectroscopic Technique | Predicted Parameters | Basis of Prediction |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT-calculated harmonic vibrational frequencies. researchgate.netsemanticscholar.org |

| Raman Spectroscopy | Vibrational Frequencies, Raman Activity | DFT-calculated harmonic vibrational frequencies. researchgate.netsemanticscholar.org |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C), Coupling Constants | Quantum chemical calculations on optimized geometry. isfcppharmaspire.com |

This table outlines the types of spectroscopic data that can be predicted computationally and the theoretical basis for these predictions.

Molecular Geometry Optimization and Vibrational Frequency Analysis

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

Flexible molecules like this compound can exist in various spatial arrangements or conformations. slideshare.net Understanding these conformations is crucial as they can influence the molecule's physical, chemical, and biological properties. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are two primary computational techniques used for conformational analysis. slideshare.net

MD simulations model the behavior of a chemical system by integrating Newton's equations of motion over time, providing a trajectory of atomic positions and velocities. pythoninchemistry.org This allows for the exploration of the conformational space available to the molecule. nih.gov MD simulations have been used to study the conformational dynamics of various biomolecular systems, including protein-ligand complexes. nih.govmdpi.com

MC simulations, on the other hand, use random sampling to explore the conformational space. pythoninchemistry.org In a typical MC simulation, a random perturbation is made to the molecular structure, and the new conformation is accepted or rejected based on its energy. uiuc.edu This method is particularly useful for overcoming energy barriers and sampling a wider range of conformations. nih.gov Both MD and MC methods are valuable for identifying low-energy, stable conformations of flexible molecules like this compound and its derivatives. slideshare.netirb.hr

In Silico Drug Design and Molecular Docking Studies of this compound Derivatives

The indole scaffold, including this compound, is a prominent feature in many pharmacologically active compounds. ijpbs.com In silico methods, particularly molecular docking, are extensively used in drug discovery to design and evaluate new derivatives as potential therapeutic agents. researchgate.netinnovareacademics.in

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. isfcppharmaspire.com This technique is crucial for understanding the interactions that stabilize the ligand-receptor complex and for predicting the binding affinity.

Numerous studies have employed molecular docking to investigate this compound derivatives for various therapeutic targets. For instance, derivatives have been designed and evaluated as potential aromatase inhibitors for breast cancer therapy. ijcrt.orgnih.gov In one such study, a series of 51 novel 2-methylindole derivatives were designed, and their binding affinity to the aromatase enzyme was predicted using molecular docking. ijcrt.org The results showed that several designed ligands had stronger binding affinities than the reference compound, with specific hydrogen bond interactions with key amino acid residues like ARG A:159 and LEU A:202 being identified. ijcrt.org

Similarly, this compound derivatives have been investigated as potential inhibitors for other targets, including cyclooxygenase (COX) enzymes for anti-inflammatory activity, isfcppharmaspire.com the EGFR kinase domain for anticancer applications, researchgate.netnih.gov and DNA gyrase for antimicrobial effects. researchgate.net These studies consistently demonstrate the utility of molecular docking in identifying crucial ligand-target interactions, such as hydrogen bonds and π-π stacking, which are essential for high binding affinity. ijpbs.comresearchgate.net

The binding affinity is often quantified by a docking score, which is an estimate of the free energy of binding, typically in kcal/mol. ijcrt.org A lower docking score generally indicates a more favorable binding interaction. For example, in a study of 2-methyl indole derivatives as aromatase inhibitors, the most promising ligand exhibited a docking score of -9.6 kcal/mol. ijcrt.org

Table 3: Examples of Molecular Docking Studies with this compound Derivatives

| Therapeutic Target | Derivative Type | Key Findings | Reference |

| Aromatase (CYP19A1) | 5- and 6-substituted 2-methylindoles | Ligand 41 showed a high docking score (-7.5 kcal/mol) and favorable ADME properties. | ijcrt.org |

| Cyclooxygenase (COX-1/COX-2) | Oxazole-bridged chalcones of indole | Compounds 5f and 5g showed high docking scores against COX-1 (70.50 and 66.08, respectively). | isfcppharmaspire.com |

| EGFR Kinase Domain | N-(2-hydroxy-5-nitrophenyl (4'-methyl phenyl) methyl) indoline (B122111) | HNPMI derivative showed strong interactions with the key residue Lys 721. | researchgate.netnih.gov |

| DNA Gyrase | Indeno[1,2-b]pyridin-5-one derivatives | Compound 4f showed high binding affinity to the DNA gyrase binding site. | researchgate.net |

This table summarizes findings from several in silico studies, showcasing the application of molecular docking to predict the therapeutic potential of this compound derivatives.

Structure-Activity Relationship (SAR) Elucidation using Computational Approaches

Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of this compound and its analogs, particularly its closely related aromatic counterpart, 2-methylindole. These approaches allow for the rational design of derivatives with enhanced biological activities by predicting how structural modifications will affect interactions with biological targets.

Molecular docking studies have been instrumental in designing 2-methylindole derivatives as potential therapeutic agents. In one such study, derivatives were designed as aromatase inhibitors for breast cancer therapy. ijcrt.org Computational docking against the aromatase enzyme (PDB ID: 3S7S) revealed that modifications at the 5th and 6th positions of the 2-methylindole core were crucial for binding affinity. ijcrt.org The analysis showed that introducing electron-donating groups, like hydroxyl (-OH), and electron-withdrawing groups, such as nitro (-NO₂), significantly influenced the binding interactions. ijcrt.org For instance, a derivative with a hydroxyl group at the 5th position (ligand 50) exhibited a strong docking score of -9.6 kcal/mol. ijcrt.org Another derivative, ligand 41, demonstrated a high number of hydrogen bond interactions with key amino acid residues like ARG A:159, ARG A:205, and LEU A:202, enhancing its stability within the active site. ijcrt.org

Similarly, computational analyses of 3-(indanoyl)indoles, including 2-methylindole derivatives, as cannabinoid type 2 (CB2) receptor antagonists have shown a strong correlation between predicted binding modes and experimentally measured affinities. nih.gov Molecular docking and molecular dynamics (MD) simulations were used to examine a series of compounds, and the results successfully rationalized the observed SAR trends, such as the increase in CB2 binding with longer N1-alkyl chains. nih.gov The good correlation between the computational predictions and experimental data underscores the power of these in silico protocols to test future designs. nih.gov

Further computational studies on 2-aryl-1H-indole derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus demonstrated that inhibitory activity could be enhanced by increasing the molecular volume and decreasing the dipole moment. researchgate.net This suggests that specific substitutions, such as hydroxymethyl or nitro groups, are important for creating more potent inhibitors. researchgate.net

Table 1: Computational Docking Results for Designed 2-Methylindole Derivatives as Aromatase Inhibitors ijcrt.org

| Ligand ID | Key Substituent | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Ligand 41 | - | -7.5 | ARG A:159, ARG A:205, LEU A:202 |

| Ligand 50 | 5-OH | -9.6 | Not specified |

| Reference | 6-chloro-5-cyano | -6.0 | LEU A:372 |

Thermodynamic Property Predictions and Validation

The prediction of thermodynamic properties through computational methods, and their subsequent validation against experimental data, is crucial for chemical process design and understanding molecular stability. For 2-methylindole, a compound structurally similar to this compound, extensive studies have been conducted to determine its thermodynamic properties, providing a benchmark for the accuracy of computational models.

Researchers have used Density Functional Theory (DFT) at the B3LYP/def2-TZVPPD level to perform statistical calculations of thermodynamic functions for 2-methylindole in the ideal-gas state. researchgate.netnist.govnih.gov These calculations involved molecular geometry optimization and the determination of vibrational frequencies. nist.govnist.gov The computed values for properties such as ideal-gas entropy and enthalpy of formation have been compared with results from experimental methods like adiabatic heat-capacity calorimetry, differential scanning calorimetry (DSC), and oxygen bomb calorimetry. researchgate.netnih.gov

The results show an "excellent accord" between the computationally predicted and experimentally derived values. researchgate.netnist.govnih.gov For example, the enthalpy of formation for 2-methylindole in the gas phase, computed using an atomization-based protocol, showed excellent agreement with experimental findings. researchgate.netresearchgate.net This strong correlation validates the computational methods used and provides confidence in their predictive power for related molecules like this compound. nist.govresearchgate.net While extensively validated data for this compound is less common, standard computational methods like the Joback method can provide reliable estimates for its thermodynamic properties. chemeo.com

Table 2: Comparison of Experimental and Computed Ideal-Gas Thermodynamic Properties for 2-Methylindole at 298.15 K researchgate.netnist.govnist.gov

| Property | Experimental Value | Computational Value | Unit |

|---|---|---|---|

| Standard Molar Entropy (S°) | 385.9 ± 2.0 | 385.5 | J·K⁻¹·mol⁻¹ |

| Standard Molar Enthalpy of Formation (ΔfH°) | 113.9 ± 1.5 | 114.7 | kJ·mol⁻¹ |

Table 3: Predicted Thermodynamic Properties of this compound (Joback Method) chemeo.com

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Formation (Standard) | 106.58 | kJ/mol |

| Gibbs Free Energy of Formation (Standard) | 276.14 | kJ/mol |

| Enthalpy of Vaporization (Standard) | 45.24 | kJ/mol |

| Ideal Gas Heat Capacity (Cp) | 240.67 (at 492.27 K) | J/mol·K |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the intricate steps of a chemical reaction, including the high-energy transition states, is fundamental to controlling and optimizing chemical synthesis. Computational transition state analysis provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone.

DFT calculations have been employed to investigate the mechanisms of reactions involving the indoline scaffold. One study focused on the metal-free dehydrogenation of N-methylindoline to N-methylindole, catalyzed by B(C₆F₅)₃. rsc.org The analysis identified the key transition states and calculated their energy barriers. The first step, the abstraction of a hydride from the C2 position of N-methylindoline, proceeds through a transition state with a calculated energy barrier of 12.5 kcal/mol. rsc.org The study further elucidated competing pathways for the subsequent proton abstraction and H₂ generation steps, with calculated barriers of 24.5 kcal/mol and 26.0 kcal/mol for a pathway facilitated by N-methylindole. rsc.org This detailed mechanistic picture helps explain experimental observations, such as the formation of specific intermediates at different temperatures. rsc.org

Another computational investigation focused on the dehydrogenation of this compound on a Platinum (Pt(111)) surface, a reaction relevant to its potential use as a Liquid Organic Hydrogen Carrier (LOHC). aip.org Using a combination of DFT, X-ray photoelectron spectroscopy (XPS), and temperature-programmed desorption (TPD), the study found that the reaction begins with deprotonation at the N-H bond between 240 and 300 K. aip.org DFT calculations provided insights into the relative energies of the various species and reaction intermediates on the platinum surface, clarifying the pathway from this compound to 2-methylindole. aip.org

Furthermore, theoretical studies on the C-C bond-forming reaction between 2-methylindole and 3-nitrophthalonitrile (B1295753) confirmed the reaction mechanism through transition state analysis. academie-sciences.fr Calculations of the activation energy (Ea) helped to understand the factors controlling the reactivity and confirmed that the nucleophilic attack proceeds through a specific mesomeric form of the phthalonitrile (B49051) derivative. academie-sciences.fr

Table 4: Calculated Activation Energies for Key Steps in Indoline/Indole Reactions

| Reaction | Step | Catalyst/Medium | Activation Energy (ΔG‡ or Ea) | Reference |

|---|---|---|---|---|

| N-methylindoline Dehydrogenation | C2-Hydride Abstraction | B(C₆F₅)₃ | 12.5 kcal/mol | rsc.org |

| N-methylindoline Dehydrogenation | H₂ Generation (indole-assisted) | B(C₆F₅)₃ | 26.0 kcal/mol | rsc.org |

| 2-methylindole C-C Coupling | Rotational Barrier | DMSO / NaH | 16 kcal/mol | academie-sciences.fr |

Medicinal Chemistry and Biological Activity of 2 Methylindoline Derivatives

2-Methylindoline as a Privileged Pharmacophore and Scaffold in Drug Discovery

The indole (B1671886) nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Privileged structures are molecular frameworks that can bind to multiple, diverse biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.netresearchgate.net The indole scaffold is a key structural motif found in numerous natural products and synthetic molecules with significant biological activities. researchgate.netrsc.org Its versatility allows it to interact with various enzymes and receptors through non-covalent interactions, contributing to a wide spectrum of pharmacological effects. researchgate.net

Within this class, derivatives of this compound and its oxidized form, 2-methylindole (B41428), have garnered considerable attention. The 2-methylindole core has been specifically identified as a promising pharmacophore for developing agents with anticancer, anti-inflammatory, and enzyme-inhibiting properties. ijcrt.org The structural flexibility of the indole scaffold allows for extensive modifications, enabling the fine-tuning of physicochemical properties and the design of potent and selective therapeutic agents. mdpi.com This adaptability has made indole derivatives, including those with a methyl group at the 2-position, a cornerstone in the development of new drugs targeting a range of diseases. researchgate.netrsc.org The development of compound libraries based on such privileged scaffolds is a key strategy for discovering novel and potent bioactive molecules. researchgate.net

Pharmacological Profiles of this compound Derivatives

Derivatives of this compound exhibit a broad range of pharmacological activities, with anticancer properties being the most extensively studied. The core structure, often featuring a this compound-1-carbonyl group or a 2-methylindole nucleus, is a common feature in compounds investigated for therapeutic applications. ontosight.aiontosight.ai These derivatives have been explored for their potential as anti-inflammatory, antimicrobial, and particularly, anticancer agents. ontosight.aiontosight.aiontosight.ai The biological activity is often influenced by the specific substituents attached to the indole ring. For instance, the presence of a bromine atom can introduce significant electrophilic characteristics useful in synthesis, while a methyl group can affect solubility and stability. cymitquimica.com

Research has demonstrated that synthetic this compound derivatives can possess potent biological properties. One study identified a specific derivative, (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one, which exhibited strong antioxidant and anti-inflammatory properties in vitro. nih.gov The versatility of the 2-methylindole scaffold allows for its incorporation into hybrid molecules, combining its pharmacophore with other active moieties to create compounds with dual activities, such as aromatase and monoamine oxidase-B inhibitors. rsc.org This wide array of biological activities underscores the therapeutic potential of this compound derivatives in various disease contexts.

The anticancer potential of this compound derivatives is a major focus of research, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.net These compounds have shown activity against breast, lung, colon, liver, and cervical cancer cell lines, among others. acs.orguniba.itresearchgate.net

For example, a series of indolyl-pyridinyl-propenones, which are structurally related to this compound, were evaluated for their anticancer effects. nih.gov The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), showed activity at low micromolar concentrations in cell-based assays. nih.gov Another study on phthalide-fused indolines found that a derivative with a 5-chloro substitution (compound 3b) was the most potent against HL-60 and HepG2 cells, with cell viability reduced to 11.7% and 24.0%, respectively, at a 100 μM concentration. arabjchem.org Similarly, new (tetrazol-5-yl)methylindole derivatives synthesized from 2-phenylindole (B188600) showed promising anticancer activity against the human liver carcinoma cell line (HepG2). nih.govptfarm.pl

The cytotoxicity of these derivatives is often potent, with IC50 and GI50 values reported in the nanomolar to low micromolar range. Modifications to the indole ring and its substituents play a critical role in determining the potency and selectivity of these compounds. mdpi.comfrontiersin.org

Table 1: Cytotoxic Activity of Selected this compound and Related Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| MOMIPP (1a) | U251 Glioblastoma | GI50 | ~1 µM | nih.gov |

| Indolyl-pyrazoline (IIIa) | HepG2 (Liver) | IC50 | 0.31 µM | ekb.eg |

| Indolyl-pyrazoline (IIIa) | HeLa (Cervical) | IC50 | 0.21 µM | ekb.eg |

| Indolyl-pyrazoline (IIIa) | MCF-7 (Breast) | IC50 | 0.29 µM | ekb.eg |

| Indolyl-pyrazoline (IIIa) | A549 (Lung) | IC50 | 0.26 µM | ekb.eg |

| Pyranoindole (Compound 7) | HeLa (Cervical) | IC50 | 7.20 µM | uniba.it |

| Indole-Retinoid (Compound 33) | Breast Cancer Cells | - | Significant Activity | researchgate.net |

| Phthalide-Indoline (3b) | HL-60 (Leukemia) | % Viability (100 µM) | 11.7% | arabjchem.org |

| Phthalide-Indoline (3b) | HepG2 (Liver) | % Viability (100 µM) | 24.0% | arabjchem.org |

| Indole Hybrid (Compound 12) | MCF-7 (Breast) | GI50 | 25 nM | frontiersin.org |

| Indole Hybrid (Compound 16) | MCF-7 (Breast) | GI50 | 28 nM | frontiersin.org |

A primary mechanism by which this compound and related indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. cbijournal.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. uniba.itcbijournal.comresearchgate.net

Several 2-methylindole derivatives have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine (B1669291) binding site. cbijournal.comnih.gov For example, a study on indolyl-pyridinyl-propenones found that certain substitutions at the 2-indolyl position could switch the biological activity from inducing methuosis to disrupting microtubule polymerization, which was associated with a dramatic increase in cytotoxicity. nih.govacs.org One such derivative, a propyl ester (2m), was a highly potent inhibitor of cell growth with a GI50 value approaching 10 nM. acs.org

This disruption of the microtubule network leads to a block in cell division. mdpi.com Flow cytometry analyses have confirmed that treatment with these compounds causes an accumulation of cells in the G2/M phase of the cell cycle. mdpi.commdpi.com This cell cycle arrest is a direct consequence of the formation of a defective mitotic spindle, which activates cellular checkpoints and ultimately triggers programmed cell death (apoptosis). uniba.itresearchgate.net For instance, a pyranoindole derivative (compound 7) was shown to cause cell death by apoptosis due to the inhibition of tubulin polymerization, with a mechanism similar to the well-known inhibitor Vinblastine. uniba.it

Another significant anticancer mechanism for 2-methylindole derivatives is the inhibition of aromatase (CYP19A1). ijcrt.orgnih.govbezmialem.edu.tr Aromatase is a key enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens into estrogens. nih.gov In hormone-dependent breast cancers, elevated estrogen levels promote tumor growth. Therefore, inhibiting aromatase is a critical therapeutic strategy for treating estrogen receptor-positive (ER+) breast cancer. nih.govbezmialem.edu.tr

Several studies have focused on designing and evaluating 2-methylindole derivatives as novel aromatase inhibitors. ijcrt.orgnih.gov In one such study, 2-methyl indole hydrazones were investigated and found to have stronger aromatase inhibitory activity than the natural indole hormone, melatonin (B1676174). nih.govbezmialem.edu.tr Monochloro-substituted indole hydrazones were particularly potent. nih.gov Another computational study designed a series of 2-methylindole derivatives and identified a lead compound (ligand 41) with a high docking score and favorable pharmacokinetic properties, suggesting its potential as a potent and safer aromatase inhibitor. ijcrt.org These compounds typically work by binding to the heme group of the aromatase enzyme, a mechanism shared by other azole-based inhibitors. rsc.org The development of these derivatives offers a promising avenue to overcome resistance and side effects associated with current aromatase inhibitors. ijcrt.org

Table 2: Aromatase Inhibition by 2-Methylindole Derivatives

| Compound/Derivative Class | Assay/Target | Key Finding | Reference |

| 2-Methyl Indole Hydrazones | Cell-free & Cell-based assays | Stronger aromatase inhibition than melatonin. | nih.govbezmialem.edu.tr |

| Monochloro substituted indole hydrazones | Biological activity assays | Most active among tested derivatives. | nih.gov |

| Designed Ligand 41 | Molecular Docking (Aromatase 3S7S) | High docking score (-7.5 kcal/mol) and favorable ADME properties. | ijcrt.org |

| Indole Hybrid (Compound 12) | Aromatase Inhibition Assay | Potent inhibitor (IC50 not specified). | frontiersin.org |

| Indole Hybrid (Compound 16) | Aromatase Inhibition Assay | Potent inhibitor (IC50 not specified). | frontiersin.org |